methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate
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Overview
Description
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate, also known as MCAM, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MCAM is a member of the benzoate ester family and is synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The exact mechanism of action of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. For example, methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to certain receptors in cancer cells, leading to their death.
Biochemical and Physiological Effects
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate has been found to have several biochemical and physiological effects in the body. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate. One area of interest is the development of new drugs based on the structure of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate. Researchers are also investigating the potential of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate as a pesticide and its use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate and its potential applications in various fields.
Synthesis Methods
The synthesis of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3-amino-4-methylbenzoic acid to form the desired product, methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate. The overall reaction scheme is shown below:
Scientific Research Applications
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate has been extensively studied for its potential applications in the field of medicine, particularly in the development of new drugs. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate has also been investigated for its potential use as a pesticide due to its insecticidal properties.
properties
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-3-6-13(17(21)22-2)10-15(11)19-16(20)9-12-4-7-14(18)8-5-12/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVABCWMHDANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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